molecular formula C18H22N2O5S B4620442 5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No.: B4620442
M. Wt: 378.4 g/mol
InChI Key: XCMXBTUPKPGVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was initially developed as a RAF kinase inhibitor but later found to have multi-targeted kinase inhibition activity. The purpose of

Scientific Research Applications

Anticancer Evaluation

The chemical structure of 5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is closely related to compounds evaluated for their anticancer properties. Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a similar structural motif, have been synthesized and shown to exhibit potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induce apoptosis and arrest the cell cycle at the G1 phase, suggesting potential as cancer treatment agents (Ravichandiran et al., 2019).

Antimicrobial Activity

Sulfonamide derivatives, which are structurally related to this compound, have been studied for their antimicrobial properties. These compounds have shown significant activity against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as against Mycobacterium tuberculosis and Mycobacterium kansasii. This suggests a potential application in the development of new antimicrobial agents (Krátký et al., 2012).

Radiolabelled Angiotensin II Antagonists

Compounds similar to this compound have been used in the development of radiolabelled angiotensin II antagonists for medical imaging. These compounds, such as [11C]L-159,884, are selective ligands for the AT1 receptor and have been synthesized for use in positron emission tomography (PET) imaging, illustrating their potential application in diagnostic imaging and research (Hamill et al., 1996).

Properties

IUPAC Name

2-methoxy-N-methyl-5-[(4-propan-2-yloxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-12(2)25-14-7-5-13(6-8-14)20-26(22,23)15-9-10-17(24-4)16(11-15)18(21)19-3/h5-12,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMXBTUPKPGVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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